![molecular formula C19H21N3O5S B2630538 Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate CAS No. 1090720-76-5](/img/structure/B2630538.png)
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Step: Begin with the preparation of the starting material, 2-nitrobenzoic acid. This can be achieved through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Intermediate Formation: Introduce the nitro group into the desired position on the benzene ring.
Amino Acid Derivative: Convert 2-nitrobenzoic acid to 2-nitrobenzyl alcohol through reduction, followed by esterification to form 2-nitrobenzyl ester.
Pyridine Ring Synthesis: The synthesis of the pyridin-3-yl derivative requires preparation of 2-(methylsulfanyl)pyridine via a sulfur-containing nucleophile reaction with 3-halopyridine.
Formamide Introduction: Couple the pyridin-3-yl derivative with a formamide group using formic acid and a suitable coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Compound Formation: Combine the 2-nitrobenzyl ester and the formamidopyridine intermediate under basic or acidic conditions to yield the final product, Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate.
Industrial Production Methods: Industrial production may involve continuous flow chemistry techniques to maintain precision in reaction conditions and improve yield and scalability. Automated systems are used to control parameters such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts or other reducing agents like tin chloride (SnCl₂) in acid.
Substitution Reactions: The nitro and formamido groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Tin chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiolates, amines, or hydroxides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Varied depending on the nucleophile used, potentially forming sulfonamides, amines, or other functionalized products.
Applications De Recherche Scientifique
In Chemistry:
It can serve as a precursor for synthesizing more complex molecules and functional materials.
In Biology:
Used in studies involving molecular interactions and bioactive compound design.
In Medicine:
In Industry:
Used in materials science for the development of novel polymers or as a functional additive in specialized coatings.
Mécanisme D'action
The compound's mechanism of action hinges on its functional groups:
Molecular Targets and Pathways: The nitro and formamido groups can interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Pathways Involved: Likely involves pathways related to redox chemistry and nucleophilic substitutions in biological systems.
Comparaison Avec Des Composés Similaires
Compared to similar compounds like:
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}-3-(2-nitrophenyl)propanoate
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]acetoamido}-3-(2-nitrophenyl)propanoate
Propriétés
IUPAC Name |
propan-2-yl 3-[(2-methylsulfanylpyridine-3-carbonyl)amino]-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(2)27-17(23)11-15(13-7-4-5-9-16(13)22(25)26)21-18(24)14-8-6-10-20-19(14)28-3/h4-10,12,15H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWBKOEUIHVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
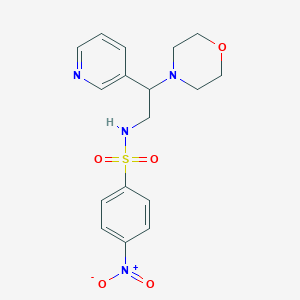
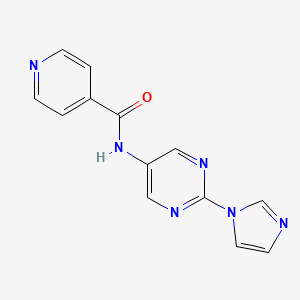
![1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2630461.png)
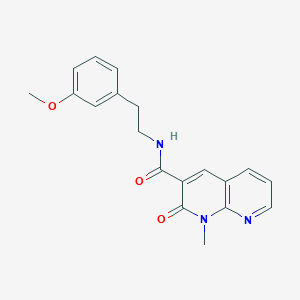
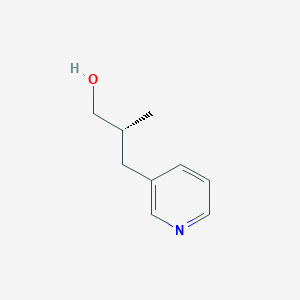
![1-[(1,3-Benzoxazol-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2630465.png)
![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)
![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2630470.png)
![N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide](/img/structure/B2630472.png)

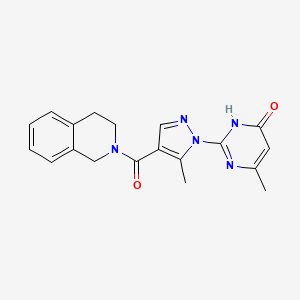
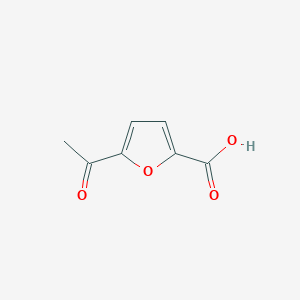
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
